Due to its long and unbranched chain structure, hexatetracontane can self-assemble into ordered structures at the molecular level. This property has potential applications in the development of new materials with specific functionalities. For instance, research suggests that hexatetracontane can be incorporated into lubricants to improve their performance [].
Hexatetracontane molecules can be used as building blocks for the creation of nanostructures. By manipulating the self-assembly properties of hexatetracontane, researchers can potentially design and synthesize new nanomaterials with tailored properties for applications in electronics, medicine, and catalysis [].
The long chain structure of hexatetracontane may be useful in the development of novel drug delivery systems. By attaching therapeutic molecules to hexatetracontane, researchers might create slow-release drug carriers or target specific cells within the body [].
The potential interaction of hexatetracontane with biological systems is another area of interest. Studies have explored the use of hexatetracontane in investigating membrane biophysics and protein-lipid interactions [].
Hexatetracontane is a straight-chain alkane with the chemical formula and a molecular weight of approximately 647.24 g/mol. It belongs to the family of higher alkanes, which are saturated hydrocarbons characterized by their long carbon chains. Hexatetracontane is part of a series of alkanes that increase in chain length, with its structure consisting of 46 carbon atoms connected by single bonds, making it a member of the tetracontane family. The compound is primarily known for its high melting point, which is around 86 °C, and its physical properties are typical of long-chain hydrocarbons, including low volatility and high viscosity at room temperature .
Hexatetracontane can be synthesized through several methods:
These methods highlight the versatility in synthesizing long-chain hydrocarbons from simpler precursors .
Hexatetracontane finds various applications primarily in industrial settings:
Interaction studies involving hexatetracontane typically focus on its behavior in mixtures with other hydrocarbons. For instance, research has been conducted on its vapor-liquid equilibria when mixed with shorter-chain alkanes like pentacosane and tetracosane. These studies help understand the thermodynamic properties and phase behavior crucial for applications in chemical engineering and materials science .
Hexatetracontane shares similarities with several other long-chain alkanes. Here are some comparable compounds:
Compound Name | Formula | Molecular Weight (g/mol) | Melting Point (°C) |
---|---|---|---|
Tetracontane | 563.08 | 84 | |
Pentacontane | 706.14 | 90 | |
Hexatriacontane | 506.98 | 78 |
Hexatetracontane is unique among these compounds due to its specific chain length of 46 carbon atoms. This unique structure contributes to its distinct physical properties such as melting point and viscosity compared to shorter or longer chain alkanes. Its applications also differ slightly, particularly in specialized industrial uses where specific molecular weights are required for optimal performance .
Hexatetracontane is systematically named as n-hexatetracontane, following IUPAC nomenclature rules. Its structure is a straight-chain arrangement of 46 carbon atoms bonded exclusively by single bonds, with hydrogen atoms saturating all valences.
Property | Value | Source |
---|---|---|
Molecular Formula | C₄₆H₉₄ | |
Molecular Weight | 647.24 g/mol | |
CAS Registry Number | 7098-24-0 | |
Melting Point | 86–89°C | |
Boiling Point | 558–574°C (at 760 mmHg) | |
Density | 0.821–0.922 g/cm³ | |
Flash Point | 468.1°C |
The compound is also referred to as n-hexatetracontane or C₄₆ alkane, emphasizing its linear structure and chain length.
Hexatetracontane has been studied for its synthetic challenges and unique properties, with key advancements in its production and characterization:
Hexatetracontane is rare in biological systems. While alkanes like C₃₁H₆₄ appear in plant cuticles (e.g., Camelina leaves), C₄₆H₉₄ has not been conclusively identified in natural sources. Microbial communities, such as thermophilic Bacillus strains, metabolize shorter alkanes (e.g., C₂₅–C₃₅) but fail to degrade C₄₆H₉₄.
Synthesis relies on alkylation reactions and Grignard reagents:
Method | Key Steps | Yield/Purity | Source |
---|---|---|---|
Dithiane Alkylation | Bisalkylation → Deprotection | High purity | |
Grignard Reagent | Bromoalkane + Mg → Hydrolysis | Moderate | |
Bromoalkane Coupling | Stepwise alkylation | Low (historical) |
Property | Value/Behavior | Source |
---|---|---|
Biodegradation | Resistant to microbial action | |
Volatilization | Minimal (vapor pressure: ~9.2×10⁻⁹ mmHg) | |
Adsorption | High (Koc ≈ 8.7×10⁹) |
The molecular structure of hexatetracontane is characterized by standard alkane bonding parameters that are consistent with saturated hydrocarbon chemistry [3] [4]. The carbon-carbon single bonds throughout the molecular chain exhibit typical bond lengths of approximately 1.54 Angstroms, which represents the standard distance for sp³ hybridized carbon atoms in alkane structures [3] [5]. The carbon-hydrogen bonds maintain their characteristic length of approximately 1.09 Angstroms, reflecting the standard C-H bond distance observed in saturated hydrocarbons [3].
The bond angles within hexatetracontane conform to tetrahedral geometry, with carbon-carbon-carbon bond angles measuring approximately 109.5 degrees [6] [7]. This angular arrangement is consistent with the sp³ hybridization state of carbon atoms in alkane chains and represents the optimal geometric configuration for minimizing electron pair repulsion [6]. The hydrogen-carbon-hydrogen bond angles similarly maintain the tetrahedral angle of 109.5 degrees, ensuring optimal spatial arrangement of substituents around each carbon center [6].
Bond Type | Bond Length/Angle | Notes |
---|---|---|
C-C Single Bond | 1.54 Å | Standard alkane bond length [3] |
C-H Bond | 1.09 Å | Typical alkane C-H distance [3] |
C-C-C Bond Angle | 109.5° | Tetrahedral geometry [6] |
H-C-H Bond Angle | 109.5° | Tetrahedral arrangement [6] |
The molecular framework of hexatetracontane adopts an extended all-trans conformation in its most stable state, with torsional angles of approximately 180 degrees between adjacent carbon-carbon bonds [6] [7]. This anti-periplanar arrangement minimizes steric interactions between substituents and represents the lowest energy conformation for the linear alkane chain [6].
The conformational behavior of hexatetracontane in the solid state is governed by the interplay between intramolecular torsional dynamics and intermolecular packing forces [8] [9]. Long-chain alkanes like hexatetracontane exhibit conformational flexibility that becomes increasingly constrained as the molecular chain length increases [8]. The extended linear conformation predominates in crystalline phases, although localized conformational defects may occur particularly near chain termini [10] [8].
The solid-state structure of hexatetracontane involves lamellar packing arrangements where molecules are organized in parallel layers [11] [12]. This layered structure is characteristic of long-chain alkanes and results from the optimization of van der Waals interactions between hydrocarbon chains [12] [13]. The intermolecular spacing within these lamellar structures reflects the cross-sectional dimensions of the alkane chains and the efficiency of molecular packing [13].
Thermal motion in the solid state introduces conformational dynamics that become more pronounced as temperature approaches the melting point [9] [14]. The molecules retain their basic extended conformation while exhibiting increasing amplitude of thermal oscillations around their equilibrium positions [14]. These thermal effects contribute to the development of rotator phases in which molecules maintain positional order while gaining rotational freedom [14] [15].
Hexatetracontane exhibits complex polymorphic behavior that is characteristic of long-chain even-numbered alkanes [16] [17] [12]. The crystalline phases observed in such compounds typically include low-temperature ordered phases and higher-temperature rotator phases that precede the liquid state [14] [15]. The specific polymorphic forms depend on factors including molecular purity, cooling rate, and thermal history [17] [14].
Even-numbered alkanes like hexatetracontane generally crystallize in triclinic or monoclinic crystal systems at low temperatures [12] [16]. High-resolution X-ray diffraction studies of related long-chain alkanes have revealed a progression from triclinic structures at shorter chain lengths to monoclinic and eventually orthorhombic structures as chain length increases [12]. For hexatetracontane, the specific crystalline arrangement likely involves either monoclinic or orthorhombic packing depending on crystallization conditions [12].
Phase Transition Type | Temperature Range | Structural Characteristics |
---|---|---|
Crystal → Rotator | Few degrees below melting point | Molecules retain positional order but gain rotational freedom [14] |
Rotator → Liquid | At melting point (86-89°C) | Complete loss of positional and orientational order [14] |
Solid-Solid Transitions | Variable with conditions | Changes in molecular packing arrangement [17] |
The rotator phase behavior of hexatetracontane involves a transition from the ordered crystalline state to a rotationally disordered phase while maintaining the basic lamellar structure [14] [15]. This rotator phase is characterized by molecules that retain their translational order within the crystal lattice but acquire rotational mobility around their long axes [15]. Such phases are particularly stable in long-chain alkanes and can exist over significant temperature ranges before melting occurs [14].
Differential scanning calorimetry studies of related long-chain alkanes have revealed multiple solid-solid phase transitions that reflect changes in molecular packing and conformational order [16] [9]. These transitions often involve transformations between different crystalline modifications and the development of intermediate phases with varying degrees of molecular order [16].
The structural and physical properties of hexatetracontane can be understood through comparison with other members of the normal alkane homologous series [18] [19]. As chain length increases from shorter alkanes to hexatetracontane, several systematic trends become apparent in molecular structure, crystalline behavior, and physical properties [18].
Hexatriacontane (C₃₆H₇₄), containing thirty-six carbon atoms, provides a useful comparison point for understanding the effects of chain length extension [17] [20]. The molecular weight increase from 506.97 grams per mole for hexatriacontane to 647.24 grams per mole for hexatetracontane reflects the addition of ten methylene groups [1] [20]. This mass increase is accompanied by corresponding changes in density, with hexatetracontane exhibiting a higher density (0.821 grams per cubic centimeter) compared to hexatriacontane (0.7795 grams per cubic centimeter) [1] [21].
Property | Hexatetracontane (C₄₆H₉₄) | Hexatriacontane (C₃₆H₇₄) |
---|---|---|
Molecular Weight | 647.24 g/mol [1] | 506.97 g/mol [21] |
Density | 0.821 g/cm³ [1] | 0.7795 g/cm³ [21] |
Melting Point | 86-89°C [1] | 74-76°C [21] |
Carbon Atoms | 46 [1] | 36 [21] |
The melting point progression from hexatriacontane (74-76 degrees Celsius) to hexatetracontane (86-89 degrees Celsius) demonstrates the systematic increase in melting temperature with chain length [1] [21]. This trend reflects the enhanced intermolecular van der Waals interactions that result from increased molecular surface area and contact points between longer chains [18]. The greater thermal energy required to disrupt these stronger intermolecular forces leads to progressively higher melting points [18].
Crystallographic analysis reveals that both compounds exhibit similar polymorphic behavior, with even-numbered alkanes typically showing more complex phase behavior than their odd-numbered counterparts [12] [14]. The increased chain length in hexatetracontane enhances the tendency toward lamellar packing and may promote the formation of more ordered crystalline phases compared to shorter chain analogues [12] [11]. Studies of alkane crystallization kinetics indicate that longer chains like hexatetracontane exhibit slower crystallization rates but may form more thermodynamically stable crystal structures [22].